molecular formula C7H3F3S B12287747 2-Ethynyl-5-(trifluoromethyl)thiophene CAS No. 128009-34-7

2-Ethynyl-5-(trifluoromethyl)thiophene

Cat. No.: B12287747
CAS No.: 128009-34-7
M. Wt: 176.16 g/mol
InChI Key: XZBLWVVVUBTLLB-UHFFFAOYSA-N
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Description

2-Ethynyl-5-(trifluoromethyl)thiophene is a heterocyclic compound characterized by the presence of a thiophene ring substituted with an ethynyl group at the 2-position and a trifluoromethyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynyl-5-(trifluoromethyl)thiophene typically involves the use of palladium-catalyzed cross-coupling reactions. One common method is the Sonogashira coupling reaction, where a terminal alkyne (ethynyl group) is coupled with a halogenated thiophene derivative in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Ethynyl-5-(trifluoromethyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

2-Ethynyl-5-(trifluoromethyl)thiophene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-(trifluoromethyl)thiophene involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable scaffold for drug design and materials science .

Comparison with Similar Compounds

Uniqueness: 2-Ethynyl-5-(trifluoromethyl)thiophene is unique due to the combination of the ethynyl and trifluoromethyl groups, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .

Properties

CAS No.

128009-34-7

Molecular Formula

C7H3F3S

Molecular Weight

176.16 g/mol

IUPAC Name

2-ethynyl-5-(trifluoromethyl)thiophene

InChI

InChI=1S/C7H3F3S/c1-2-5-3-4-6(11-5)7(8,9)10/h1,3-4H

InChI Key

XZBLWVVVUBTLLB-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(S1)C(F)(F)F

Origin of Product

United States

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